molecular formula C11H23NO B15258139 1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol

1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol

Cat. No.: B15258139
M. Wt: 185.31 g/mol
InChI Key: NDSKYTOUJQWVOZ-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and alkenes.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can fit into specific binding sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol: This compound lacks the dimethyl substitution on the cyclobutane ring.

    1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclobutane ring.

    1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclohexan-1-ol: This compound has a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(1-Amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on a cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylbutan-2-yl)-3,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C11H23NO/c1-5-10(4,8-12)11(13)6-9(2,3)7-11/h13H,5-8,12H2,1-4H3

InChI Key

NDSKYTOUJQWVOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CC(C1)(C)C)O

Origin of Product

United States

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